molecular formula C24H25N3O6S B5608649 N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5608649
M. Wt: 483.5 g/mol
InChI Key: ZIQBGXNJPVRJKF-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide often involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide, leading to a variety of benzenesulfonamides with potential cytotoxic activities. For instance, a series of benzenesulfonamides was synthesized starting from substituted benzaldehydes, showcasing the versatility of this synthetic route in generating compounds with varied substituents and biological activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in the benzenesulfonamide family, including this compound, is characterized by the presence of sulfonamide and hydrazone groups, which influence the overall conformation and potential interaction sites. Crystal structure analysis reveals that these compounds have a linear central motif and engage in dimer formation through hydrogen bonding, contributing to their stability and interaction potential (Purandara et al., 2018).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, can undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions are pivotal in exploring the chemical space around these scaffolds for enhancing biological activity or modifying physical properties. For example, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides showcases the reactivity of the hydrazine and sulfonamide groups in forming compounds with significant inhibitory effects on carbonic anhydrase, demonstrating the chemical versatility of the sulfonamide group (Gul et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not specified and should be determined by the user.

Future Directions

Given that this compound is provided to early discovery researchers , it’s likely that it will continue to be used in various research and development contexts. The specific future directions would likely depend on the outcomes of this research.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-20-13-10-19(11-14-20)27(34(29,30)22-7-5-4-6-8-22)17-24(28)26-25-16-18-9-12-21(32-2)15-23(18)33-3/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBGXNJPVRJKF-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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